molecular formula C15H17BrN2O2 B8579499 Tert-butyl 6-bromoisoquinolin-3-yl(methyl)carbamate

Tert-butyl 6-bromoisoquinolin-3-yl(methyl)carbamate

Cat. No.: B8579499
M. Wt: 337.21 g/mol
InChI Key: QLBDKSGRUILTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-bromoisoquinolin-3-yl(methyl)carbamate is a useful research compound. Its molecular formula is C15H17BrN2O2 and its molecular weight is 337.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17BrN2O2

Molecular Weight

337.21 g/mol

IUPAC Name

tert-butyl N-(6-bromoisoquinolin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C15H17BrN2O2/c1-15(2,3)20-14(19)18(4)13-8-11-7-12(16)6-5-10(11)9-17-13/h5-9H,1-4H3

InChI Key

QLBDKSGRUILTFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C2C=CC(=CC2=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl 6-bromoisoquinolin-3-ylcarbamate (48 g, 1.5 mmol) was taken up in 10 mL of DMF and chilled to 0° C. Sodium hydride (0.074 g, 1.9 mmol) was added, and the mixture was stirred for 15 minutes. Iodomethane (0.10 mL, 1.6 mmol) was then added, and the mixture was stirred for 30 minutes. The reaction mixture was then quenched with 5 mL of aq NH4Cl. The mixture was then diluted with 50 mL of EtOAc and transferred to a separatory funnel. The mixture was washed five times with 25 mL of water and once with 25 mL of brine. The remaining portion was dried over MgSO4, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (0.5% to 7.5% EtOAc/hexanes), affording tert-butyl 6-bromoisoquinolin-3-yl(methyl)carbamate (0.39 g, 78% yield) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ ppm 9.04 (s, 1H) 7.95 (s, 1H) 7.88 (s, 1H) 7.77 (d, J=8.80 Hz, 1H) 7.56 (dd, J=8.61, 1.76 Hz, 1H) 3.48 (s, 3H) 1.57-1.52 (m, 9H).
Quantity
48 g
Type
reactant
Reaction Step One
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0.074 g
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reactant
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0.1 mL
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reactant
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Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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